Cas no 1605799-71-0 (2-(7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid hydrochloride)

2-(7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2(1H)-Isoquinolineacetic acid, 7-fluoro-3,4-dihydro-3-methyl-, hydrochloride (1:1) (ACI)
- 2-(7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid hydrochloride
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- Inchi: 1S/C12H14FNO2.ClH/c1-8-4-9-2-3-11(13)5-10(9)6-14(8)7-12(15)16;/h2-3,5,8H,4,6-7H2,1H3,(H,15,16);1H
- InChI Key: XLEWTFPIFAYQFN-UHFFFAOYSA-N
- SMILES: Cl.O=C(CN1C(C)CC2C(=CC(=CC=2)F)C1)O
2-(7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-255769-2.5g |
2-(7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid hydrochloride |
1605799-71-0 | 2.5g |
$1360.0 | 2023-09-14 | ||
Enamine | EN300-255769-1g |
2-(7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid hydrochloride |
1605799-71-0 | 1g |
$657.0 | 2023-09-14 | ||
Enamine | EN300-255769-1.0g |
2-(7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid hydrochloride |
1605799-71-0 | 1.0g |
$657.0 | 2023-03-01 | ||
Enamine | EN300-255769-10g |
2-(7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid hydrochloride |
1605799-71-0 | 10g |
$2166.0 | 2023-09-14 | ||
Enamine | EN300-255769-5.0g |
2-(7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid hydrochloride |
1605799-71-0 | 5.0g |
$1723.0 | 2023-03-01 | ||
Enamine | EN300-255769-10.0g |
2-(7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid hydrochloride |
1605799-71-0 | 10.0g |
$2166.0 | 2023-03-01 | ||
Enamine | EN300-255769-5g |
2-(7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid hydrochloride |
1605799-71-0 | 5g |
$1723.0 | 2023-09-14 |
2-(7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid hydrochloride Related Literature
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Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
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Chris H. Greene Faraday Discuss., 2004,127, 413-423
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Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
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Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
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Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
Additional information on 2-(7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid hydrochloride
2-(7-Fluoro-3-Methyl-1,2,3,4-Tetrahydroisoquinolin-2-Yl)Acetic Acid Hydrochloride: A Comprehensive Overview
2-(7-Fluoro-3-Methyl-1,2,3,4-Tetrahydroisoquinolin-2-Yl)Acetic Acid Hydrochloride, also known by its CAS number 1605799-71-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. The structure of this compound is characterized by a tetrahydroisoquinoline ring system with a fluorine substituent at the 7-position and a methyl group at the 3-position. The acetic acid hydrochloride moiety further enhances its potential for bioavailability and pharmacokinetic properties.
The synthesis of 2-(7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid hydrochloride involves a series of well-established organic reactions. The starting material typically involves a substituted isoquinoline derivative, which undergoes hydrogenation to form the tetrahydroisoquinoline ring. Subsequent fluorination and methylation steps introduce the functional groups at specific positions. Finally, the acetic acid hydrochloride is introduced through nucleophilic substitution or coupling reactions. This multi-step synthesis highlights the importance of stereochemistry and regioselectivity in achieving the desired product.
Recent studies have explored the pharmacological properties of this compound, particularly its potential as a drug candidate. Research has shown that 2-(7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid hydrochloride exhibits significant activity in vitro against various enzymes and receptors associated with neurological disorders. For instance, it has demonstrated inhibitory effects on monoamine oxidases (MAOs), which are implicated in conditions such as Parkinson's disease and depression. Additionally, preclinical studies suggest that this compound may possess anti-inflammatory properties, making it a promising candidate for further investigation in inflammatory diseases.
The structural features of this compound play a crucial role in its biological activity. The tetrahydroisoquinoline ring provides a rigid framework that facilitates interactions with target proteins. The fluorine substituent at the 7-position enhances lipophilicity and improves drug-like properties such as permeability and solubility. Similarly, the methyl group at the 3-position contributes to steric effects that may influence binding affinity and selectivity. These attributes collectively make CAS No. 1605799-71-0 a valuable molecule for drug discovery efforts.
In terms of applications, 2-(7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid hydrochloride has been explored in various therapeutic areas. Its potential as an MAO inhibitor makes it a candidate for treating neurodegenerative diseases where neurotransmitter imbalances are prevalent. Furthermore, its anti-inflammatory properties suggest applications in conditions such as arthritis and chronic pain management. Ongoing research is focused on optimizing its pharmacokinetic profile to enhance efficacy and reduce potential side effects.
The development of this compound also highlights advancements in medicinal chemistry techniques. Modern computational methods such as molecular docking and quantum mechanics have been employed to predict binding affinities and optimize molecular structures. These tools have significantly accelerated the drug discovery process by enabling researchers to design molecules with improved potency and selectivity.
In conclusion, CAS No. 1605799-71-0, or 2-(7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinolin-2-Yl)Acetic Acid Hydrochloride, represents a promising compound with diverse biological activities and therapeutic potential. Its unique structure and functional groups make it an attractive target for further research in drug development. As ongoing studies continue to uncover its full spectrum of activities and mechanisms of action, this compound is poised to contribute significantly to the advancement of medicinal chemistry.
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